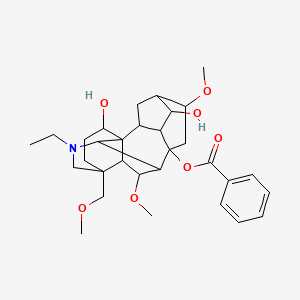

Carmichaenine A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C31H43NO7 |

|---|---|

Molecular Weight |

541.7 g/mol |

IUPAC Name |

[11-ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate |

InChI |

InChI=1S/C31H43NO7/c1-5-32-15-29(16-36-2)12-11-21(33)31-19-13-18-20(37-3)14-30(22(19)24(18)34,23(27(31)32)25(38-4)26(29)31)39-28(35)17-9-7-6-8-10-17/h6-10,18-27,33-34H,5,11-16H2,1-4H3 |

InChI Key |

BKAIYZAGPZZPPF-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)C5(CC(C6CC4C5C6O)OC)OC(=O)C7=CC=CC=C7)OC)O)COC |

Origin of Product |

United States |

Foundational & Exploratory

Isolating Carmichaenine A: A Technical Guide for Natural Product Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the isolation of Carmichaenine A, an aconitine-type C19-diterpenoid alkaloid, from its plant source, Aconitum carmichaeli. This document provides a comprehensive overview of the necessary experimental protocols, from the initial extraction to the final purification and structural elucidation, based on established methodologies for isolating similar compounds from the Aconitum genus.

Introduction to this compound and its Source

This compound is a member of the C19-diterpenoid alkaloid family, a class of natural products known for their complex structures and significant biological activities. It was first isolated from the aerial parts of Aconitum carmichaeli Debx., a plant belonging to the Ranunculaceae family.[1][2][3] The genus Aconitum is a rich source of diterpenoid alkaloids, which are broadly classified into C18, C19, and C20 subtypes. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications, alongside their known toxicity.

This guide will focus on the practical aspects of isolating this compound, providing researchers with a foundational understanding of the techniques and methodologies involved.

Experimental Protocols

The isolation of this compound involves a multi-step process that begins with the collection and preparation of the plant material, followed by extraction, partitioning, and a series of chromatographic separations.

Plant Material

The aerial parts of Aconitum carmichaeli are the source material for the isolation of this compound. Proper identification and collection of the plant material are crucial for a successful isolation campaign.

Extraction of Total Alkaloids

The initial step involves the extraction of the total alkaloid content from the dried and powdered plant material.

Protocol:

-

The air-dried and powdered aerial parts of Aconitum carmichaeli are subjected to exhaustive extraction with methanol (B129727) (MeOH) at room temperature.

-

The resulting methanol extract is then concentrated under reduced pressure to yield a crude extract.

-

The crude extract is suspended in a dilute acidic solution (e.g., 1% HCl) to protonate the alkaloids, rendering them water-soluble.

-

This aqueous acidic solution is then washed with a non-polar solvent like ethyl acetate (B1210297) (EtOAc) to remove non-alkaloidal, lipophilic impurities.

-

The pH of the aqueous layer is subsequently adjusted to alkaline conditions (pH 9-10) using a base such as ammonium (B1175870) hydroxide (B78521) (NH₄OH). This deprotonates the alkaloids, making them soluble in organic solvents.

-

The alkaline solution is then partitioned with a suitable organic solvent (e.g., chloroform (B151607) or ethyl acetate) to extract the crude alkaloid fraction.

-

The organic solvent is evaporated under reduced pressure to yield the total alkaloid extract.

Chromatographic Purification

The crude alkaloid extract is a complex mixture of various compounds. Therefore, a series of chromatographic techniques are employed for the isolation of the target compound, this compound.

Column Chromatography (CC):

-

The crude alkaloid extract is typically subjected to column chromatography on silica (B1680970) gel as the stationary phase.

-

A gradient elution system is employed, starting with a less polar solvent system and gradually increasing the polarity. A common solvent system is a mixture of chloroform and methanol (CHCl₃-MeOH), starting from 100:0 and gradually increasing the proportion of methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing the desired compound.

High-Performance Liquid Chromatography (HPLC):

-

Fractions enriched with this compound from the initial column chromatography are further purified using preparative High-Performance Liquid Chromatography (HPLC).

-

A reversed-phase C18 column is commonly used for the separation of diterpenoid alkaloids.

-

The mobile phase typically consists of a mixture of acetonitrile (B52724) (ACN) and water, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape. A gradient elution program is generally used to achieve optimal separation.

Other Chromatographic Techniques:

-

High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the separation of C19-diterpenoid alkaloids from Aconitum carmichaeli and can be a powerful tool for purification.[4]

-

Sephadex LH-20 Chromatography: This size-exclusion chromatography can be used to separate compounds based on their molecular size and polarity.

Data Presentation

The following tables summarize the type of quantitative and qualitative data that is typically collected during the isolation and characterization of a novel compound like this compound.

Table 1: Extraction and Fractionation Yields

| Step | Input Material | Output | Yield (%) |

| Extraction | Dried Aerial Parts of A. carmichaeli | Crude Methanol Extract | Varies |

| Acid-Base Partitioning | Crude Methanol Extract | Total Alkaloid Extract | Varies |

| Column Chromatography | Total Alkaloid Extract | Enriched Fractions | Varies |

| Preparative HPLC | Enriched Fractions | Pure this compound | Varies |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data and Observations |

| HRESIMS | Provides the exact mass and molecular formula of the compound. |

| ¹H NMR | Shows the chemical shifts, coupling constants, and integration of all proton signals in the molecule, providing information about the proton environment. |

| ¹³C NMR | Displays the chemical shifts of all carbon atoms, indicating the types of carbons present (e.g., methyl, methylene, methine, quaternary, carbonyl). |

| 2D NMR (COSY, HSQC, HMBC) | These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete structural elucidation of the molecule. |

| IR Spectroscopy | Indicates the presence of functional groups such as hydroxyl (-OH), carbonyl (C=O), and C-O bonds. |

| UV-Vis Spectroscopy | Provides information about the presence of chromophores in the molecule. |

Visualization of the Isolation Workflow

The following diagrams illustrate the general workflow for the isolation of this compound.

Caption: General workflow for the isolation of this compound.

Caption: Detailed chromatographic separation scheme.

Conclusion

The isolation of this compound from Aconitum carmichaeli is a challenging yet rewarding endeavor for natural product chemists. The methodologies outlined in this guide, based on established practices for the isolation of diterpenoid alkaloids, provide a solid framework for researchers aiming to isolate this and other similar compounds. The successful isolation and structural elucidation of novel natural products like this compound are critical for advancing our understanding of the chemical diversity of the plant kingdom and for the discovery of new therapeutic agents.

References

Aporphine Alkaloids from Cassytha filiformis: A Technical Guide for Researchers

An in-depth exploration of the isolation, characterization, and biological activities of aporphine (B1220529) alkaloids derived from the parasitic plant Cassytha filiformis. This document provides a comprehensive overview for researchers, scientists, and drug development professionals, complete with quantitative data, detailed experimental protocols, and workflow visualizations.

Cassytha filiformis, a parasitic vine belonging to the Lauraceae family, is a prolific source of aporphine alkaloids, a class of isoquinoline (B145761) alkaloids with a wide range of documented pharmacological activities.[1][2][3] Traditionally used in folk medicine across tropical and subtropical regions for treating various ailments including diabetes, cancer, and parasitic infections, this plant has garnered significant scientific interest.[1][2][4][5] Modern phytochemical investigations have successfully isolated and identified numerous aporphine alkaloids from C. filiformis, revealing their potential as cytotoxic, anti-diabetic, antitrypanosomal, and vasorelaxant agents.[4][5][6][7][8]

This technical guide offers a consolidated resource on the aporphine alkaloids of C. filiformis, presenting key quantitative data in structured tables, detailing the experimental methodologies for their isolation and evaluation, and providing visual representations of experimental workflows and proposed mechanisms of action.

Quantitative Bioactivity Data

The aporphine alkaloids isolated from Cassytha filiformis have been evaluated for various biological activities. The following tables summarize the key quantitative findings from published studies, providing a comparative overview of their potency.

Table 1: Cytotoxic Activity of Aporphine Alkaloids from Cassytha filiformis

| Alkaloid | Cell Line | IC50 (µM) | Reference |

| Neolitsine | HeLa | 21.6 | [6][7] |

| 3T3 | 21.4 | [6][7] | |

| Cassythine | Mel-5 | 24.3 | [6][7] |

| HL-60 | 19.9 | [6][7] | |

| Actinodaphnine | Mel-5 | 25.7 | [6][7] |

| HL-60 | 15.4 | [6][7] | |

| Dicentrine (B1670447) | - | - | [6] |

| Glaucine* | HeLa | 8.2 | [5] |

Note: Glaucine is a related aporphine alkaloid studied for comparison but not isolated from C. filiformis in this specific study.

Table 2: Antitrypanosomal Activity of Aporphine Alkaloids from Cassytha filiformis

| Alkaloid | Organism | IC50 (µM) | Reference |

| Actinodaphnine | Trypanosoma brucei brucei | 3-15 | [5] |

| Cassythine | Trypanosoma brucei brucei | 3-15 | [5] |

| Dicentrine | Trypanosoma brucei brucei | 3-15 | [5] |

| Alkaloid Extract | Trypanosoma brucei brucei | 2.2 µg/mL | [5] |

Table 3: Vasorelaxant Activity of Aporphine Alkaloids from Cassytha filiformis

| Alkaloid | Preparation | IC50 (µM) | Reference |

| Cassythic acid | Precontracted rat aorta | 0.08 | [8] |

| Cassythine | Precontracted rat aorta | 2.48 | [8] |

| Neolitsine | Precontracted rat aorta | - | [8] |

| Dicentrine | Precontracted rat aorta | - | [8] |

| Isofiliformine | Precontracted rat aorta | 16.50 - 32.81 | [8] |

| 1,2-methylenedioxy-3,10,11-trimethoxyaporphine | Precontracted rat aorta | 16.50 - 32.81 | [8] |

Table 4: Glucose Consumption Modulating Activity of Aporphine Alkaloids from Cassytha filiformis

| Alkaloid | Cell Line | Concentration (µM) | Effect | Reference |

| 10-demethylcassythine | HepG2 | 20 | Significantly enhanced glucose consumption | [4] |

| 3-demethylcassythine | HepG2 | - | Tested | [4] |

| N-demethyllastourvilline | HepG2 | - | Tested | [4] |

Table 5: Quantitative Analysis of Major Aporphine Alkaloids in Cassytha filiformis

| Sample Batch | Total Alkaloid Content (%) | Reference |

| 7 different batches | 0.11 - 0.43 | [9] |

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the isolation, purification, characterization, and bioactivity assessment of aporphine alkaloids from Cassytha filiformis.

Extraction and Isolation of Aporphine Alkaloids

A general workflow for the extraction and isolation of aporphine alkaloids from C. filiformis is depicted below. The process typically involves an initial extraction with an acidified solvent, followed by acid-base partitioning to separate the alkaloids, and subsequent chromatographic purification.

A specific protocol for the extraction of alkaloids involves the following steps[10]:

-

Maceration : 50 grams of dried and powdered C. filiformis is macerated four times with 250 mL of methanol acidified with 1% acetic acid at 50°C in a refluxing water bath for 1 hour.

-

Filtration and Concentration : The extracts are combined and concentrated under reduced pressure.

-

Acid-Base Partitioning : The residue is dissolved in an aqueous solution acidified with 1% acetic acid, filtered, and washed with ether. The aqueous layer is then basified to pH 9.5 with 25% NH4OH.

-

Extraction : The basified solution is extracted three times with dichloromethane.

-

Drying and Evaporation : The combined dichloromethane layers are dried over anhydrous Na2SO4 and evaporated to dryness to yield the crude alkaloid extract.

Purification of individual alkaloids is achieved through various chromatographic techniques, including silica (B1680970) gel column chromatography and semi-preparative high-performance liquid chromatography (HPLC).[4]

Structural Elucidation

The chemical structures of the isolated aporphine alkaloids are determined using a combination of spectroscopic methods[4][6][7]:

-

1D and 2D Nuclear Magnetic Resonance (NMR) : For determining the carbon-hydrogen framework.

-

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) : For determining the molecular formula.

-

Infrared (IR) and Ultraviolet (UV) Spectroscopy : For identifying functional groups and the chromophore system.

-

Electronic Circular Dichroism (ECD) : Used to determine the absolute configuration of chiral centers.[4]

Quantitative Analysis by HPLC-UV-MS

A validated high-performance liquid chromatography-ultraviolet-mass spectrometry (HPLC-UV-MS) method has been developed for the quantification of major aporphine alkaloids in C. filiformis.[9][11]

-

Chromatographic Conditions :

-

Column : RP-select B (5 µm particle size)

-

Mobile Phase : A gradient of water with 10 mM ammonium (B1175870) acetate (B1210297) (pH 3 with acetic acid)-acetonitrile (90:10, v/v) (A) and acetonitrile (B52724) (B).

-

Gradient : 0 to 40% B.

-

-

Validation : The method was validated using cassythine as a reference standard.

-

Limits of Detection and Quantitation : For cassythine, the LOD and LOQ were found to be 13 µg/mL and 20 µg/mL, respectively.[9]

Bioactivity Assays

The cytotoxic activities of the isolated aporphine alkaloids are evaluated against various cancer and non-cancer cell lines.[6][7] The half-maximal inhibitory concentration (IC50) is typically determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

The in vitro activity against Trypanosoma brucei brucei is assessed to determine the antitrypanosomal potential of the alkaloids.[5] The IC50 values are calculated from dose-response curves.

The effect of the aporphine alkaloids on glucose consumption in HepG2 cells is measured to evaluate their potential anti-diabetic activity.[4] The assay quantifies the uptake of glucose from the culture medium by the cells in the presence of the test compounds.

Proposed Mechanism of Action

For the antitrypanosomal and cytotoxic activities of certain aporphine alkaloids from Cassytha filiformis, a mechanism involving interaction with DNA has been proposed.[5][12]

Studies have shown that actinodaphnine, cassythine, and dicentrine can bind to DNA and act as intercalating agents.[5][12] Furthermore, these alkaloids have been observed to interfere with the catalytic activity of topoisomerases I and II, enzymes crucial for DNA replication and repair.[5][12] This dual action on DNA and topoisomerases is believed to be a significant contributor to their observed cytotoxic and antitrypanosomal effects.

Conclusion

Cassytha filiformis is a rich and valuable source of aporphine alkaloids with diverse and potent biological activities. The data and protocols summarized in this guide highlight the therapeutic potential of these compounds and provide a solid foundation for further research and development. The variations in alkaloid content between different plant batches underscore the importance of standardized extraction and quantification methods for ensuring reproducible pharmacological studies. Future investigations should focus on elucidating the detailed mechanisms of action for the various observed bioactivities and exploring the structure-activity relationships to guide the development of new therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. journalwjbphs.com [journalwjbphs.com]

- 3. scispace.com [scispace.com]

- 4. mdpi.com [mdpi.com]

- 5. Alkaloids from Cassytha filiformis and related aporphines: antitrypanosomal activity, cytotoxicity, and interaction with DNA and topoisomerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxic aporphine alkaloids from Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Vasorelaxing Alkaloids and Flavonoids from Cassytha filiformis | CoLab [colab.ws]

- 9. Development and validation of a high performance liquid chromatographic method for quantitative determination of aporphine alkaloids from different samples of Cassytha filiformis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]

- 11. researchgate.net [researchgate.net]

- 12. farm.ucl.ac.be [farm.ucl.ac.be]

Unveiling Nature's Blueprints: A Technical Guide to the Structure Elucidation of Novel Natural Products

For Researchers, Scientists, and Drug Development Professionals

The quest to discover and characterize novel natural products is a cornerstone of drug development and scientific understanding. These structurally diverse molecules, biosynthesized by a vast array of organisms, represent a rich repository of potential therapeutic agents and biological probes. The process of determining the precise three-dimensional arrangement of atoms in a newly discovered natural product, known as structure elucidation, is a complex yet critical endeavor. This in-depth technical guide provides a comprehensive overview of the modern strategies and core methodologies employed in this field, with a focus on data-driven approaches and detailed experimental protocols.

The Modern Arsenal for Structure Elucidation

The contemporary approach to structure elucidation is an integrated process that relies on a suite of powerful analytical techniques. Primarily, these include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. Each technique provides a unique piece of the structural puzzle, and their combined application is often essential for an unambiguous structure determination.[1][2][3]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Backbone of Structure Determination

NMR spectroscopy is the most powerful and indispensable tool for determining the structure of organic molecules in solution.[2] It provides detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry. Modern NMR experiments, particularly two-dimensional (2D) techniques, allow for the comprehensive mapping of molecular structures.

Key NMR Experiments and Their Applications

A standard suite of NMR experiments is typically employed to elucidate the structure of a novel natural product. The information obtained from each experiment is complementary and crucial for piecing together the final structure.

| NMR Experiment | Information Provided | Typical Sample Amount | Typical Acquisition Time |

| 1D ¹H NMR | Number and type of protons, chemical environment, proton-proton coupling | < 1 mg | 5-15 minutes |

| 1D ¹³C NMR | Number and type of carbons, chemical environment | 1-10 mg | 30-60 minutes |

| DEPT-135 | Distinguishes between CH, CH₂, and CH₃ groups | 1-10 mg | 15-30 minutes |

| 2D COSY | ¹H-¹H correlations through 2-3 bonds (identifies spin systems) | < 1 mg | 1-2 hours |

| 2D HSQC | One-bond ¹H-¹³C correlations (connects protons to their attached carbons) | < 1 mg | 1-2 hours |

| 2D HMBC | Long-range ¹H-¹³C correlations (2-4 bonds), connects spin systems | < 1 mg | 2-4 hours |

| 2D NOESY/ROESY | Through-space ¹H-¹H correlations (determines relative stereochemistry) | 1-5 mg | 4-8 hours |

Detailed Experimental Protocol: Acquiring a Standard Set of 2D NMR Spectra

1. Sample Preparation:

-

Dissolve 1-5 mg of the purified natural product in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, MeOD, DMSO-d₆). The choice of solvent is critical and should dissolve the compound completely while not interfering with the signals of interest.

-

Filter the solution into a 5 mm NMR tube to remove any particulate matter.

2. Instrument Setup and Calibration:

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Calibrate the 90° pulse widths for both ¹H and ¹³C.

3. Acquisition of 1D Spectra:

-

Acquire a standard ¹H NMR spectrum to assess sample concentration and purity.

-

Acquire a ¹³C NMR spectrum.

4. Acquisition of 2D Spectra:

-

COSY (Correlation Spectroscopy): Set up a gradient-enhanced COSY experiment. Typical parameters include a spectral width of 10-12 ppm in both dimensions, 2048 data points in the direct dimension (t₂), and 256-512 increments in the indirect dimension (t₁).

-

HSQC (Heteronuclear Single Quantum Coherence): Use a gradient-enhanced HSQC experiment optimized for one-bond ¹JCH coupling constant of ~145 Hz. Typical parameters include a ¹H spectral width of 10-12 ppm and a ¹³C spectral width of 150-200 ppm.

-

HMBC (Heteronuclear Multiple Bond Correlation): Employ a gradient-enhanced HMBC experiment optimized for long-range coupling constants (ⁿJCH) of 8-10 Hz. This allows for the observation of correlations between protons and carbons separated by two to four bonds.

-

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): For stereochemical analysis, acquire a NOESY or ROESY spectrum with a mixing time appropriate for the molecular size (e.g., 300-800 ms (B15284909) for small to medium-sized molecules).

5. Data Processing and Analysis:

-

Process the acquired data using appropriate window functions (e.g., sine-bell) and Fourier transformation.

-

Analyze the 2D spectra to establish spin systems from COSY data, connect protons to their carbons with HSQC, link the spin systems using HMBC correlations, and determine the relative stereochemistry from NOESY/ROESY data.

B. Mass Spectrometry (MS): Determining the Molecular Formula and Fragmentation

Mass spectrometry is a highly sensitive technique that provides the molecular weight of a compound and, with high-resolution instruments, its elemental composition.[3] Tandem mass spectrometry (MS/MS) experiments provide valuable information about the fragmentation of the molecule, which can aid in identifying structural motifs.

Comparison of High-Resolution Mass Spectrometry (HRMS) Analyzers

| Mass Analyzer | Mass Accuracy (ppm) | Resolution | Key Advantages |

| Quadrupole Time-of-Flight (Q-TOF) | 1-5 | 30,000 - 80,000 | Good mass accuracy, fast acquisition speed.[4][5] |

| Orbitrap | < 1 | Up to 280,000 | Excellent mass accuracy and resolution.[4][6] |

Detailed Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis

1. Sample Preparation:

-

Prepare a dilute solution of the purified natural product (approximately 1 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.[7]

-

For electrospray ionization (ESI), it is common to add a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium (B1175870) hydroxide) for negative ion mode to promote ionization.[7]

2. Instrument Calibration:

-

Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy.

3. Data Acquisition:

-

Infuse the sample solution into the mass spectrometer via direct injection or through a liquid chromatography (LC) system.

-

Acquire the full scan mass spectrum in both positive and negative ion modes to identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

-

Perform tandem MS (MS/MS) experiments on the molecular ion to obtain fragmentation data.

4. Data Analysis:

-

Determine the accurate mass of the molecular ion and use it to calculate the elemental composition.

-

Analyze the MS/MS fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide clues about the substructures present in the molecule.

C. Single-Crystal X-ray Crystallography: The Definitive Structure

When a suitable single crystal of the natural product can be obtained, X-ray crystallography provides an unambiguous determination of the three-dimensional molecular structure, including the absolute stereochemistry.[1][8] This technique is considered the "gold standard" for structure elucidation.[9]

Crystallography Data and Experimental Considerations

| Parameter | Typical Value/Requirement |

| Crystal Size | 20-500 µm in all dimensions[10] |

| Radiation Source | Mo (λ = 0.71073 Å) or Cu (λ = 1.5418 Å)[10] |

| Data Completeness | > 90%[11] |

| Resolution | < 1.0 Å for small molecules |

| R-factor | < 0.10 for a good quality structure |

Detailed Experimental Protocol: Single-Crystal X-ray Diffraction

1. Crystallization:

-

Grow single crystals of the purified natural product. This is often the most challenging step and may require screening various solvents, solvent combinations, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

2. Crystal Mounting and Data Collection:

-

Select a high-quality single crystal and mount it on a goniometer head.

-

Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

-

Collect diffraction data using a single-crystal X-ray diffractometer.

3. Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Build a molecular model into the electron density map and refine the atomic positions and thermal parameters to achieve the best fit with the experimental data.

4. Structure Validation and Analysis:

-

Validate the final crystal structure using crystallographic software to ensure its quality and chemical reasonableness.

-

Determine the absolute configuration if the data was collected with an appropriate wavelength (e.g., Cu radiation) and the molecule is chiral.

Visualizing the Path to Structure: Workflows and Logic

The process of structure elucidation is a logical progression of experiments and data analysis. The following diagrams, created using the DOT language for Graphviz, illustrate the overall workflow and the detailed process of piecing together molecular fragments.

Caption: Overall workflow for novel natural product structure elucidation.

Caption: Logical flow of 2D NMR data for assembling the planar structure.

Conclusion

The structure elucidation of novel natural products is a meticulous process that requires a synergistic application of modern analytical techniques. By following a logical workflow that integrates NMR spectroscopy, mass spectrometry, and X-ray crystallography, researchers can confidently and accurately determine the intricate molecular architectures crafted by nature. This guide provides a foundational framework of the core methodologies, offering a detailed glimpse into the experimental protocols and data interpretation that underpin this exciting field of discovery. As technology continues to advance, the efficiency and accessibility of these techniques will undoubtedly accelerate the pace of natural product research, paving the way for new therapeutic innovations.

References

- 1. rigaku.com [rigaku.com]

- 2. researchgate.net [researchgate.net]

- 3. chromatographyonline.com [chromatographyonline.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. utoledo.edu [utoledo.edu]

- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 9. Prospecting for Natural Product Structural Complexity using Genome Mining and Microcrystal Electron Diffraction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 11. Analysis of the quality of crystallographic data and the limitations of structural models - PMC [pmc.ncbi.nlm.nih.gov]

No Publicly Available Data on the Bioactivity of Carmichaenine A

A comprehensive search of scientific databases and publicly available literature has revealed no specific information on the preliminary bioactivity screening of a compound referred to as "Carmichaenine A." This suggests that "this compound" may be a novel, recently discovered, or proprietary compound for which research has not yet been published in the public domain. It is also possible that the name is a variant spelling or an internal designation not yet widely recognized in the scientific community.

This lack of available data prevents the creation of an in-depth technical guide as requested. Key components of such a guide, including quantitative data on biological activity, detailed experimental protocols for its assessment, and the elucidation of any signaling pathways it may modulate, are contingent on the existence of primary research studies.

Researchers, scientists, and drug development professionals interested in the bioactivity of novel compounds are encouraged to consult proprietary research databases, patent applications, or directly contact chemical suppliers or research institutions that may be investigating this molecule.

Should preliminary bioactivity data for this compound become publicly available, a technical guide could be developed to address the following key areas:

-

Cytotoxicity Screening: Initial assessment of the compound's effect on the viability of various cell lines.

-

Target-Based Assays: Evaluation of its interaction with specific enzymes, receptors, or other biological targets.

-

Phenotypic Screening: Observation of its effects on cellular or organismal phenotypes to infer its mechanism of action.

-

Pharmacokinetic Profiling: Preliminary assessment of its absorption, distribution, metabolism, and excretion (ADME) properties.

Without foundational research data, any further speculation on the bioactivity or mechanism of action of this compound would be unfounded.

Carmichaenine A: A Technical Overview of a Novel Diterpenoid Alkaloid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, characterization, and biological evaluation of Carmichaenine A, a novel C19-diterpenoid alkaloid. The information presented is curated for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of this natural product.

Discovery and Sourcing

This compound, more accurately referred to in scientific literature as Carmichasine A , is a recently identified C19-diterpenoid alkaloid. It was first isolated from the roots of Aconitum carmichaelii Debeaux, a plant belonging to the Ranunculaceae family.[1] This plant is a well-known traditional Chinese medicine, and its roots, known as 'Chuanwu' and 'Fuzi', have been a source for the discovery of numerous structurally diverse diterpenoid alkaloids.[1][2] Carmichasine A is notable as it represents the first natural C19-diterpenoid alkaloid to possess a cyano group.[1]

Physicochemical and Spectroscopic Characterization

The structural elucidation of Carmichasine A was achieved through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained from these analyses.

Table 1: Physicochemical Properties of Carmichasine A

| Property | Value |

| Molecular Formula | C₂₂H₃₀N₂O₅ |

| Molecular Weight | 402.49 g/mol |

| Appearance | White, amorphous powder |

| HR-ESI-MS (m/z) | [M+H]⁺ 403.2227 (calcd. for C₂₂H₃₁N₂O₅, 403.2227) |

Table 2: ¹H NMR Spectroscopic Data for Carmichasine A (600 MHz, CDCl₃)

| Position | δH (ppm), mult. (J in Hz) |

| 1 | 3.88, dd (7.8, 4.8) |

| 2 | 2.15, m |

| 3 | 1.80, m; 1.65, m |

| 5 | 3.95, d (6.0) |

| 6 | 4.38, d (6.0) |

| 7 | 2.65, s |

| 9 | 2.95, d (6.6) |

| 10 | 2.55, d (6.6) |

| 11 | 8.05, s |

| 13 | 3.20, d (7.2) |

| 14 | 4.90, d (7.2) |

| 17 | 2.85, d (11.4); 2.75, d (11.4) |

| 19 | 2.90, d (12.0); 2.45, d (12.0) |

| 21 | 1.10, t (7.2) |

| OMe-1 | 3.35, s |

| OMe-6 | 3.40, s |

| OMe-14 | 3.30, s |

| OAc-1 | 2.05, s |

Table 3: ¹³C NMR Spectroscopic Data for Carmichasine A (150 MHz, CDCl₃)

| Position | δC (ppm) |

| 1 | 83.5 |

| 2 | 34.5 |

| 3 | 30.0 |

| 4 | 38.0 |

| 5 | 78.5 |

| 6 | 90.0 |

| 7 | 56.0 |

| 8 | 76.0 |

| 9 | 52.0 |

| 10 | 48.0 |

| 11 | 210.0 |

| 12 | 45.0 |

| 13 | 74.0 |

| 14 | 82.0 |

| 15 | 35.0 |

| 16 | 83.0 |

| 17 | 62.0 |

| 18 | 25.0 |

| 19 | 58.0 |

| 20 | 118.0 (CN) |

| 21 | 13.0 |

| 22 | 49.0 |

| OMe-1 | 56.5 |

| OMe-6 | 58.0 |

| OMe-14 | 56.0 |

| OAc-1 | 170.0, 21.5 |

Experimental Protocols

The isolation and characterization of Carmichasine A involved a multi-step process, as detailed below.

Isolation and Purification Workflow

The following diagram illustrates the general workflow for the isolation of Carmichasine A from the roots of Aconitum carmichaelii.

Caption: Isolation workflow for Carmichasine A.

Methodology: The dried and powdered roots of Aconitum carmichaelii were extracted with 95% ethanol. The resulting crude extract was suspended in water and partitioned with ethyl acetate (B1210297). The ethyl acetate fraction was then subjected to multiple rounds of column chromatography, including silica (B1680970) gel, Sephadex LH-20, and reverse-phase C18 columns, using a gradient elution system of chloroform-methanol to yield the purified Carmichasine A.

Structural Elucidation

The structure of Carmichasine A was determined using a combination of spectroscopic techniques:

-

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS): To determine the molecular formula.

-

Infrared (IR) Spectroscopy: To identify functional groups.

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: Including ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments to establish the planar structure and stereochemistry.

Biological Activity

Preliminary biological screening of Carmichasine A has been conducted to assess its cytotoxic potential.

Cytotoxicity Assay

Protocol: The cytotoxicity of Carmichasine A was evaluated against a panel of human cancer cell lines, including MCF-7 (breast), HCT116 (colon), A549 (lung), and 786-0 (kidney), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The cells were treated with various concentrations of Carmichasine A for a specified period, and cell viability was measured spectrophotometrically.

Results: Carmichasine A did not exhibit significant cytotoxic activity against the tested human cancer cell lines.[1]

Signaling Pathways and Potential Mechanisms

The alkaloids from Aconitum carmichaelii are known to exert their biological effects through various mechanisms, often involving complex signaling pathways. While the specific mechanism of action for Carmichasine A is yet to be elucidated, related diterpenoid alkaloids from the same plant have been shown to interact with ion channels and modulate inflammatory pathways. The total alkaloids of A. carmichaelii have been reported to alleviate ulcerative colitis by inhibiting the MAPK/NF-κB/STAT3 signaling pathways.[3]

The following diagram illustrates a generalized signaling pathway potentially affected by diterpenoid alkaloids from Aconitum carmichaelii.

Caption: Potential signaling pathways modulated by Aconitum alkaloids.

Further research is required to determine the specific molecular targets and signaling pathways modulated by this compound. The unique cyano-group-bearing structure of this compound suggests that it may possess novel biological activities and mechanisms of action distinct from other known diterpenoid alkaloids.

References

- 1. Four New Diterpenoid Alkaloids from the Roots of Aconitum carmichaelii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structurally diverse diterpenoid alkaloids from the lateral roots of Aconitum carmichaelii Debx. and their anti-tumor activities based on in vitro systematic evaluation and network pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alkaloids from Aconitum carmichaelii Alleviates DSS-Induced Ulcerative Colitis in Mice via MAPK/NF-κB/STAT3 Signaling Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Screening for Anti-Inflammatory Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core in vitro assays used to identify and characterize novel anti-inflammatory compounds. It details the experimental protocols for key cell-based and enzyme-based assays, summarizes quantitative data for comparative analysis, and visualizes the critical signaling pathways and experimental workflows involved in the inflammatory process and its modulation.

Introduction to Inflammation and In Vitro Screening

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While a crucial component of the innate immune response, chronic or dysregulated inflammation contributes to the pathogenesis of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. The development of effective anti-inflammatory therapeutics relies on robust and efficient screening platforms. In vitro assays provide a controlled and high-throughput environment to assess the efficacy of candidate compounds by targeting key molecular pathways and cellular events in the inflammatory cascade.

This guide focuses on three widely adopted in vitro screening methodologies:

-

Cell-Based Assays: Utilizing cultured cells to mimic the inflammatory response in a physiological context.

-

Enzyme-Based Assays: Directly measuring the inhibitory effect of compounds on key enzymes involved in the synthesis of inflammatory mediators.

-

Reporter Gene Assays: Quantifying the activity of specific transcription factors that regulate the expression of pro-inflammatory genes.

Core Signaling Pathways in Inflammation

Understanding the molecular signaling cascades that drive inflammation is fundamental to interpreting screening data and elucidating the mechanism of action of anti-inflammatory compounds. Two central pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[1][2] In unstimulated cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[2] Upon stimulation by inflammatory signals such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[2][3] This allows the liberated NF-κB to translocate to the nucleus and initiate the transcription of target genes.[2][3]

MAPK Signaling Pathway

The MAPK pathway is another crucial signaling cascade involved in the cellular response to a variety of extracellular stimuli, including inflammatory signals.[3][4] It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that regulate gene expression. The primary subfamilies of MAPKs involved in inflammation are ERK, p38, and JNK.[3] Activation of these pathways by stimuli like LPS can lead to the production of pro-inflammatory cytokines.[3][4]

Experimental Protocols and Data

This section provides detailed methodologies for key in vitro anti-inflammatory assays and presents representative quantitative data in a tabular format for easy comparison.

Cell-Based Assay: LPS-Stimulated Cytokine Release in Macrophages

This assay measures the ability of a compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α, from macrophages stimulated with LPS.[5][6][7]

Experimental Protocol:

-

Cell Culture:

-

Culture RAW 264.7 murine macrophages in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ incubator.[6]

-

-

Cell Seeding:

-

Seed RAW 264.7 cells into a 96-well plate at a density of 1-2 x 10⁵ cells/well and allow them to adhere overnight.[5]

-

-

Compound Treatment:

-

The following day, remove the culture medium and replace it with fresh medium containing various concentrations of the test compound or vehicle (e.g., DMSO).

-

Pre-incubate the cells with the compound for 1-2 hours.

-

-

LPS Stimulation:

-

Stimulate the cells by adding LPS to a final concentration of 10-100 ng/mL.[5]

-

Incubate for 18-24 hours.

-

-

Cytokine Measurement:

-

Collect the cell culture supernatant.

-

Quantify the concentration of TNF-α in the supernatant using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percentage of TNF-α inhibition for each compound concentration relative to the LPS-stimulated vehicle control.

-

Determine the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

-

Quantitative Data Summary:

| Compound | Target/Assay | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Compound A | TNF-α Release | RAW 264.7 | 5.2 | Dexamethasone | 0.1 |

| Compound B | TNF-α Release | RAW 264.7 | 12.8 | Dexamethasone | 0.1 |

| Compound C | NO Production | RAW 264.7 | 6.68 | L-NAME | 15.4 |

| OADP | NO Production | RAW 264.7 | 1.73 (µg/mL) | Diclofenac | 50.50 (µg/mL) |

Note: The IC₅₀ values presented are representative and may vary depending on the specific experimental conditions.[8][9]

Enzyme-Based Assays: COX and LOX Inhibition

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes, respectively.[2][10]

This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, typically by quantifying the production of prostaglandin (B15479496) E₂ (PGE₂).[11][12]

Experimental Protocol:

-

Reagent Preparation:

-

Assay Reaction:

-

Reaction Termination and PGE₂ Quantification:

-

Data Analysis:

-

Calculate the percentage of COX-2 inhibition for each compound concentration.

-

Determine the IC₅₀ value.

-

This assay determines the inhibitory effect of a compound on 15-LOX activity by measuring the formation of its product.[10][15]

Experimental Protocol:

-

Reagent Preparation:

-

Prepare a borate (B1201080) buffer (0.2 M, pH 9.0).

-

Prepare a solution of 15-lipoxygenase from soybean.[15]

-

Prepare a substrate solution of linoleic acid.[15]

-

-

Assay Reaction:

-

Measurement:

-

Measure the increase in absorbance at 234 nm for 5 minutes, which corresponds to the formation of the conjugated diene product.[15]

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration.

-

Determine the percentage of 15-LOX inhibition and the IC₅₀ value.

-

Quantitative Data Summary:

| Compound | Target Enzyme | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Compound D | COX-2 | 2.5 | Celecoxib | 0.05 |

| Compound E | COX-2 | 8.1 | Celecoxib | 0.05 |

| Compound F | 15-LOX | 15.3 | Quercetin | 5.8 |

| Compound G | 15-LOX | 25.6 | Quercetin | 5.8 |

Note: The IC₅₀ values presented are representative and may vary depending on the specific experimental conditions.

Reporter Gene Assay: NF-κB Activation

This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element.[16][17][18] The amount of light produced by the luciferase reaction is directly proportional to the level of NF-κB activation.

Experimental Protocol:

-

Cell Culture and Transfection (if necessary):

-

Culture a suitable cell line (e.g., HEK293) and transfect with an NF-κB reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).[19] For stable cell lines, this step is omitted.

-

-

Cell Seeding:

-

Seed the reporter cells into a white, clear-bottom 96-well plate.[19]

-

-

Compound Treatment and Stimulation:

-

Luciferase Assay:

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.

-

Calculate the percentage of inhibition of NF-κB activation and determine the IC₅₀ value.

-

Quantitative Data Summary:

| Compound | Target/Assay | Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Compound H | NF-κB Reporter | HEK293 | 1.8 | Bay 11-7082 | 0.5 |

| Compound I | NF-κB Reporter | HEK293 | 7.4 | Bay 11-7082 | 0.5 |

| Bay 11-7082 | NF-κB Reporter | U251-MG | >1.5 | - | - |

| IMD0354 | NF-κB Reporter | U251-MG | ~1.0 | - | - |

Note: The IC₅₀ values presented are representative and may vary depending on the specific experimental conditions.[20]

Experimental Workflow

The general workflow for in vitro screening of anti-inflammatory compounds involves a series of sequential steps, from initial compound handling to final data analysis and hit validation.

Conclusion

The in vitro assays described in this guide represent fundamental tools in the discovery and development of novel anti-inflammatory therapeutics. By providing detailed protocols, comparative data, and visual representations of the underlying biological processes, this document aims to equip researchers with the necessary knowledge to effectively screen and characterize promising anti-inflammatory compounds. A thorough understanding of these methodologies is essential for advancing our ability to combat a wide range of inflammatory diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. journals.utm.my [journals.utm.my]

- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 4. sciepub.com [sciepub.com]

- 5. researchgate.net [researchgate.net]

- 6. Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. LPS receptor CD14 participates in release of TNF-alpha in RAW 264.7 and peritoneal cells but not in kupffer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: comparative in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 15. researchgate.net [researchgate.net]

- 16. A robust in vitro screening assay to identify NF-kappaB inhibitors for inflammatory muscle diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]

- 18. indigobiosciences.com [indigobiosciences.com]

- 19. resources.amsbio.com [resources.amsbio.com]

- 20. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Natural Product Discovery from Medicinal Plants

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

The exploration of medicinal plants for novel therapeutic agents is a cornerstone of drug discovery. This guide provides a comprehensive overview of the core methodologies and advanced techniques involved in the identification, isolation, and characterization of bioactive natural products. It is designed to serve as a practical resource for professionals in the field, offering detailed experimental protocols, structured data for comparative analysis, and visualizations of key biological and experimental processes.

The Workflow of Natural Product Discovery

The journey from a medicinal plant to a purified, bioactive compound is a systematic process that integrates multiple scientific disciplines. The general workflow begins with the collection and preparation of plant material, followed by extraction, fractionation, and biological screening to identify active constituents. Subsequent steps involve the purification of these active compounds and the elucidation of their chemical structures.

Caption: A generalized workflow for natural product discovery from medicinal plants.

Extraction and Fractionation: The First Steps to Isolation

The initial step in isolating bioactive compounds is the extraction of phytochemicals from the plant matrix. The choice of extraction method and solvent is critical and depends on the polarity and stability of the target compounds. This is often followed by fractionation to separate the complex crude extract into simpler mixtures based on the physicochemical properties of the constituents.

Experimental Protocol: Supercritical Fluid Extraction (SFE)

Supercritical fluid extraction is an environmentally friendly and efficient method for extracting non-polar to moderately polar compounds.

-

Apparatus: Supercritical fluid extractor.

-

Materials: Dried and powdered plant material, CO2 cylinder, co-solvent (e.g., ethanol).

-

Procedure:

-

Pack the dried, ground plant material into the extraction vessel.

-

Pressurize the system with CO2 to the desired supercritical state (e.g., 300 bar and 50°C).

-

Introduce a co-solvent (e.g., 5-10% ethanol) to enhance the extraction of more polar compounds.

-

Maintain a constant flow rate of supercritical fluid through the vessel for a defined period (e.g., 2-4 hours).

-

Depressurize the fluid in the collection vessel, causing the CO2 to vaporize and the extract to precipitate.

-

Collect the extract and store it at -20°C for further analysis.

-

Experimental Protocol: Bioassay-Guided Fractionation

This process involves systematically partitioning the crude extract and testing the biological activity of each fraction to guide the isolation of the active compounds.[1]

-

Apparatus: Separatory funnel, rotary evaporator, chromatography columns (e.g., silica (B1680970) gel, Sephadex).

-

Materials: Crude plant extract, a series of immiscible solvents (e.g., n-hexane, ethyl acetate, methanol, water), silica gel, Sephadex LH-20.

-

Procedure:

-

Dissolve the crude extract in a methanol/water mixture.

-

Perform liquid-liquid partitioning sequentially with solvents of increasing polarity (e.g., n-hexane, ethyl acetate).

-

Evaporate the solvent from each fraction using a rotary evaporator.

-

Subject each fraction to the relevant bioassay to identify the most active fraction(s).

-

Further fractionate the active fraction(s) using column chromatography (e.g., silica gel flash chromatography or Sephadex LH-20 size-exclusion chromatography).

-

Continue the process of fractionation and bioassay until a pure, active compound is isolated.

-

High-Throughput Screening and Bioassays

High-throughput screening (HTS) allows for the rapid assessment of the biological activity of a large number of extracts or compounds.[2][3] This is crucial for accelerating the discovery of lead molecules. A variety of in vitro assays can be employed to evaluate specific biological activities.

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.[4][5][6]

-

Apparatus: 96-well plate reader, incubator.

-

Materials: Cancer cell line, cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, trypsin-EDTA, plant extract, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the plant extract and a vehicle control. Incubate for 48-72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and the IC50 value (the concentration of the extract that inhibits 50% of cell growth).

-

Experimental Protocol: Enzyme Inhibition Assay (α-Glucosidase)

This assay is used to identify compounds that can inhibit the α-glucosidase enzyme, a target for type 2 diabetes treatment.[7][8][9]

-

Apparatus: 96-well plate reader.

-

Materials: α-glucosidase from Saccharomyces cerevisiae, p-nitrophenyl-α-D-glucopyranoside (pNPG), plant extract, sodium phosphate (B84403) buffer (pH 6.8).

-

Procedure:

-

Add 50 µL of plant extract at various concentrations to the wells of a 96-well plate.

-

Add 50 µL of α-glucosidase solution (0.5 U/mL) to each well and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding 50 µL of pNPG solution (3 mM).

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 100 µL of 0.2 M sodium carbonate.

-

Measure the absorbance at 405 nm.

-

Calculate the percentage of enzyme inhibition and the IC50 value.

-

Isolation and Purification of Bioactive Compounds

Once an active fraction is identified, the next step is to isolate the pure compound(s) responsible for the observed biological activity. Modern chromatographic techniques are indispensable for this purpose.

Experimental Protocol: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

Prep-HPLC is a high-resolution technique used for the final purification of natural products.[10][11][12][13]

-

Apparatus: Preparative HPLC system with a fraction collector.

-

Materials: Active fraction, HPLC-grade solvents (e.g., acetonitrile, methanol, water), preparative C18 column.

-

Procedure:

-

Develop an analytical HPLC method to achieve good separation of the compounds in the active fraction.

-

Scale up the analytical method to a preparative scale by increasing the column size, flow rate, and injection volume.

-

Dissolve the active fraction in a suitable solvent and filter it.

-

Inject the sample onto the preparative column.

-

Collect the fractions corresponding to the peaks of interest using a fraction collector.

-

Analyze the purity of the collected fractions using analytical HPLC.

-

Pool the pure fractions and evaporate the solvent.

-

Structure Elucidation: Unveiling the Molecular Architecture

Determining the precise chemical structure of a newly isolated compound is a critical step. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are the primary tools for this purpose.

Methodologies for Structure Elucidation

-

1D and 2D NMR Spectroscopy: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[14][15][16][17]

-

¹H NMR: Provides information about the number, environment, and connectivity of protons.

-

¹³C NMR: Shows the number and types of carbon atoms.

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular structure.

-

-

High-Resolution Mass Spectrometry (HRMS): Provides the accurate mass of the molecule, allowing for the determination of its elemental composition.

-

Tandem Mass Spectrometry (MS/MS): Fragments the molecule and provides information about its substructures, which aids in its identification.[18][19][20]

Caption: A logical workflow for elucidating the structure of a novel natural product.

Signaling Pathways Modulated by Natural Products

Many natural products exert their therapeutic effects by modulating specific cellular signaling pathways involved in disease pathogenesis. Understanding these mechanisms is crucial for drug development.

NF-κB Signaling Pathway Inhibition

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of inflammation and cell survival.[1][21][22][23][24] Its aberrant activation is implicated in various cancers and inflammatory diseases. Several natural products have been identified as inhibitors of this pathway.

Caption: Inhibition of the NF-κB signaling pathway by natural products.

MAPK Signaling Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is involved in cell proliferation, differentiation, and apoptosis.[2][25][26][27][28] Its dysregulation is a hallmark of many cancers.

Caption: Modulation of the MAPK/ERK signaling pathway by a natural flavonoid.

Wnt/β-catenin Signaling Pathway Inhibition

The Wnt/β-catenin signaling pathway is crucial for embryonic development and tissue homeostasis.[29][30][31][32][33] Its aberrant activation is strongly associated with the development of several cancers.

References

- 1. Natural products targeting the NF-κB signaling pathway:Potential therapeutic drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How to test plant extract toxicity? - Altogen Labs [altogenlabs.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. Potent Cytotoxicity of Four Cameroonian Plant Extracts on Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Item - Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays - RMIT University - Figshare [research-repository.rmit.edu.au]

- 9. researchgate.net [researchgate.net]

- 10. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Springer Nature Experiments [experiments.springernature.com]

- 11. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC). | Semantic Scholar [semanticscholar.org]

- 12. Isolation of Natural Products by Preparative High Performance Liquid Chromatography (Prep-HPLC) | Scilit [scilit.com]

- 13. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. wiley.com [wiley.com]

- 15. emerypharma.com [emerypharma.com]

- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 17. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Structural Characterization of Flavonoid Glycoconjugates and Their Derivatives with Mass Spectrometric Techniques [mdpi.com]

- 20. A fragmentation study of disaccharide flavonoid C-glycosides using triple quadrupole mass spectrometry and its application for identification of flavonoid C-glycosides in Odontosoria chinensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. longdom.org [longdom.org]

- 22. Fight Inflammation by Inhibiting NF-KB - Life Extension [lifeextension.com]

- 23. globalsciencebooks.info [globalsciencebooks.info]

- 24. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Frontiers | Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer [frontiersin.org]

- 27. Research progress on plant-derived natural compounds regulating the MAPK signaling pathway for the prevention and therapy of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Natural products modulating MAPK for CRC treatment: a promising strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Natural compounds: Wnt pathway inhibitors with therapeutic potential in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Small Molecule Wnt Pathway Modulators from Natural Sources: History, State of the Art and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Frontiers | Natural compounds: Wnt pathway inhibitors with therapeutic potential in lung cancer [frontiersin.org]

- 33. Targeting Wnt/β-Catenin Pathway by Flavonoids: Implication for Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Nature's Arsenal: A Technical Guide to Identifying Novel Alkaloids with Therapeutic Potential

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

The intricate molecular architectures of alkaloids, a diverse class of naturally occurring compounds, have long captivated scientists and provided a rich source of therapeutic agents. From the pain-relieving properties of morphine to the anti-cancer activity of vincristine, alkaloids have undeniably shaped modern medicine. This in-depth technical guide provides a comprehensive framework for the identification, characterization, and evaluation of novel alkaloids with therapeutic potential. It is designed to equip researchers, scientists, and drug development professionals with the necessary methodologies and data-driven insights to navigate this exciting frontier of drug discovery.

Sourcing and Extraction of Novel Alkaloids

The journey to discovering new therapeutic agents begins with the meticulous sourcing and extraction of alkaloids from a vast array of natural origins, including plants, marine organisms, and microorganisms.[1][2] The choice of extraction methodology is paramount to preserving the structural integrity and bioactivity of the target compounds.

General Extraction Workflow

A generalized workflow for the extraction of alkaloids is presented below. This multi-step process is designed to efficiently separate alkaloids from the crude natural source material.

Detailed Experimental Protocol: Solvent Extraction of Alkaloids from Plant Material

This protocol outlines a standard procedure for the solvent-based extraction of alkaloids from dried plant material.

Materials:

-

Dried and powdered plant material

-

Methanol or Ethanol (ACS grade)

-

Hydrochloric acid (HCl), 1 M

-

Ammonium (B1175870) hydroxide (B78521) (NH₄OH), 25% solution

-

Dichloromethane (B109758) (CH₂Cl₂) or Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Rotary evaporator

-

Filter paper

-

Separatory funnel

Procedure:

-

Maceration: Soak the powdered plant material (100 g) in methanol (500 mL) for 24-48 hours at room temperature with occasional shaking.

-

Filtration: Filter the extract through filter paper to remove solid plant debris.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude methanolic extract.

-

Acidification: Dissolve the crude extract in 1 M HCl (100 mL).

-

Solvent Partitioning (to remove non-alkaloidal compounds): Transfer the acidic solution to a separatory funnel and wash with dichloromethane (3 x 50 mL). Discard the organic layer.

-

Basification: Adjust the pH of the aqueous layer to 9-10 with 25% ammonium hydroxide.

-

Extraction of Alkaloidal Fraction: Extract the basified aqueous solution with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alkaloid fraction.

Purification and Structural Elucidation

Following extraction, the crude alkaloid mixture undergoes purification to isolate individual compounds. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[3] Subsequently, the structure of the purified alkaloid is determined using a combination of spectroscopic techniques.[4][5][6]

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) Purification

Instrumentation:

-

Preparative or Semi-preparative HPLC system with a UV-Vis detector

-

C18 reverse-phase column

Mobile Phase:

-

Solvent A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid

-

Solvent B: Acetonitrile or Methanol with 0.1% TFA or formic acid

Procedure:

-

Sample Preparation: Dissolve the crude alkaloid fraction in a minimal amount of the initial mobile phase composition.

-

Method Development: Develop a suitable gradient elution method, starting with a higher proportion of Solvent A and gradually increasing the proportion of Solvent B, to achieve optimal separation of the components.

-

Fraction Collection: Collect the fractions corresponding to the desired peaks based on the UV chromatogram.

-

Purity Analysis: Analyze the collected fractions using analytical HPLC to assess their purity.

-

Solvent Evaporation: Evaporate the solvent from the purified fractions to obtain the isolated alkaloid.

Structural Elucidation Workflow

The precise molecular structure of a novel alkaloid is determined through a combination of modern spectroscopic methods.

In Vitro Bioactivity Screening

Once a novel alkaloid has been isolated and its structure determined, its therapeutic potential is assessed through a battery of in vitro bioactivity assays. These assays provide crucial preliminary data on the compound's efficacy and mechanism of action.

Anticancer Activity

The cytotoxic effect of novel alkaloids against various cancer cell lines is a primary focus of investigation.[1][2][7][8] The MTT assay is a widely used colorimetric method to assess cell viability.

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well microplates

-

Novel alkaloid stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serial dilutions of the novel alkaloid (e.g., 0.1 to 100 µM) and a vehicle control (DMSO) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the alkaloid that inhibits 50% of cell growth).

| Alkaloid | Source | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Penipaline B | Penicillium paneum (Marine Fungus) | HCT-116 | 14.88 | [9] |

| Penipaline C | Penicillium paneum (Marine Fungus) | A-549 | 21.54 | [9] |

| Brocazine A | Penicillium brocae (Marine Fungus) | HeLa | 1.5 | [10] |

| Marinacarboline E | Actinoalloteichus sp. (Actinomycete) | U87MG (Glioma) | 8.9 | [11] |

| Caerulomycin N | Actinoalloteichus sp. (Actinomycete) | U251 (Glioma) | 7.2 | [11] |

| Macranthine | Papaver pseudo-orientale | HeLa (Cervical Cancer) | 24.16 µg/mL | [7] |

| Berberine | Papaver species | HeLa (Cervical Cancer) | 12.08 µg/mL | [7] |

| Vinpocetine Alcohol | Synthetic derivative | HCT-116 (Colon Cancer) | 67.44 | [8] |

Neuroprotective Activity

Alkaloids are also being investigated for their potential in treating neurodegenerative diseases like Alzheimer's disease.[12] A key therapeutic target is the enzyme acetylcholinesterase (AChE), which breaks down the neurotransmitter acetylcholine.

Materials:

-

Acetylcholinesterase (AChE) from electric eel

-

Acetylthiocholine iodide (ATCI)

-

5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB)

-

Tris-HCl buffer (pH 8.0)

-

Novel alkaloid stock solution

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add Tris-HCl buffer, the novel alkaloid at various concentrations, and the AChE solution.

-

Pre-incubation: Incubate the mixture for 15 minutes at 25°C.

-

Reaction Initiation: Add DTNB and ATCI to initiate the reaction.

-

Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals for 5 minutes.

-

Data Analysis: Calculate the rate of reaction and the percentage of inhibition. Determine the IC₅₀ value.

| Alkaloid | Source | IC₅₀ (µM) | Reference |

| Arthpyrone B | Arthrinium arundinis (Marine Fungus) | 0.81 | [9] |

| Lindoldhamine isomer | Abuta panurensis | 19.55 | [13] |

| Stepharine | Abuta panurensis | 25.11 | [13] |

| Palmatine | Abuta panurensis | 61.24 | [13] |

| 1-O-acetyllycorine | Amaryllidaceae plant | 0.96 | [14] |

| Dicentrine | Stephania venosa | 93.5 µg/mL | [3] |

| Crebanine | Stephania venosa | 86.6 µg/mL | [3] |

Elucidating Mechanisms of Action: Signaling Pathway Analysis

Understanding how a novel alkaloid exerts its therapeutic effect at the molecular level is crucial for its development as a drug candidate. This often involves investigating its impact on key cellular signaling pathways implicated in disease pathogenesis, such as the NF-κB and MAPK/ERK pathways.[15][16][17][18][19][20][21][22][23]

The NF-κB Signaling Pathway and Its Inhibition by Alkaloids

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway plays a central role in inflammation and cancer.[18] Certain alkaloids have been shown to inhibit this pathway, thereby reducing inflammation and inducing apoptosis in cancer cells.[15][16]

The MAPK/ERK Signaling Pathway and Its Modulation by Alkaloids

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[19][21][22][23] Dysregulation of this pathway is a hallmark of many cancers. Several indole (B1671886) alkaloids have demonstrated the ability to modulate this pathway, leading to anticancer effects.[21][22][23]

Conclusion

The identification of novel alkaloids with therapeutic potential is a dynamic and rewarding field of research. By systematically applying the principles of extraction, purification, structural elucidation, and bioactivity screening outlined in this guide, researchers can significantly enhance the probability of discovering new lead compounds for drug development. The integration of quantitative data analysis and the elucidation of molecular mechanisms of action are critical steps in translating the promise of these natural products into tangible clinical benefits. The continued exploration of nature's vast chemical diversity, coupled with advancements in analytical and screening technologies, will undoubtedly pave the way for the next generation of alkaloid-based therapeutics.

References

- 1. Alkaloids Isolated from Natural Herbs as the Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Status and Challenges of Plant-Anticancer Compounds in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Acetylcholinesterase Inhibitory Activity of Alkaloids Isolated from Stephania venosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Isolation and Structure Elucidation of Methylphenylindole Alkaloid from Crucianella Sintenisii Growing in Iran [jmchemsci.com]

- 6. lkouniv.ac.in [lkouniv.ac.in]

- 7. scispace.com [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. Potential Pharmacological Resources: Natural Bioactive Compounds from Marine-Derived Fungi - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. Bioactive Alkaloids from the Actinomycete Actinoalloteichus sp. ZZ1866 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Acetylcholinesterase enzyme inhibitory effects of amaryllidaceae alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Emerging Cytotoxic Alkaloids in the Battle against Cancer: Overview of Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Inhibition of IkB kinase and NF-kB by a novel synthetic compound SK 2009 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Phytochemicals targeting NF-κB signaling: Potential anti-cancer interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quantitative cell signalling analysis reveals down-regulation of MAPK pathway activation in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Frequency-modulated pulses of ERK activity transmit quantitative proliferation signals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]